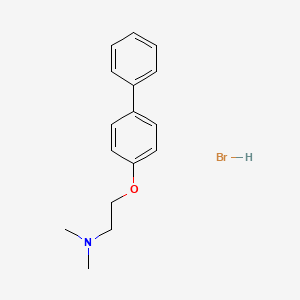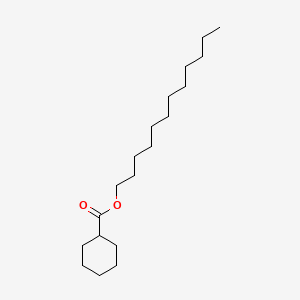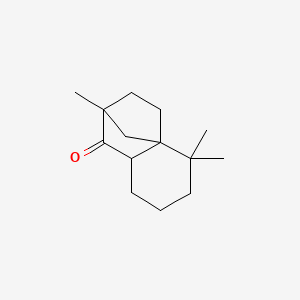
Hexahydro-2,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 278-794-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Analyse Des Réactions Chimiques
EINECS 278-794-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents like sodium borohydride. Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the specific reaction pathway . The major products formed from these reactions vary based on the reagents and conditions used.
Applications De Recherche Scientifique
EINECS 278-794-5 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, the compound may be utilized in studies involving cellular mechanisms and biochemical pathways. In medicine, EINECS 278-794-5 could be explored for its potential therapeutic effects or as a diagnostic tool. Additionally, the compound finds applications in industry, particularly in the development of new materials and chemical products .
Mécanisme D'action
The mechanism of action of EINECS 278-794-5 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
EINECS 278-794-5 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or functional groups. For instance, compounds listed in the EINECS inventory with similar molecular formulas or chemical properties can be considered for comparison . The unique features of EINECS 278-794-5 may include its specific reactivity, stability, or application potential, distinguishing it from other related substances.
Propriétés
Numéro CAS |
77923-82-1 |
|---|---|
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
2,2,6-trimethyl-octahydro-1H-2,4a-methanonapthalen-8-one |
InChI |
InChI=1S/C14H22O/c1-12(2)6-4-5-10-11(15)13(3)7-8-14(10,12)9-13/h10H,4-9H2,1-3H3 |
Clé InChI |
UBSJUMZOLIKMIE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2C13CCC(C3)(C2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


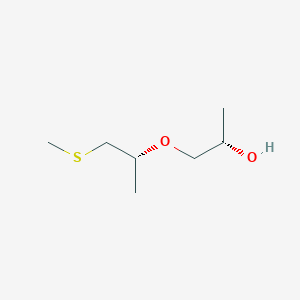
![4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate](/img/structure/B12670690.png)




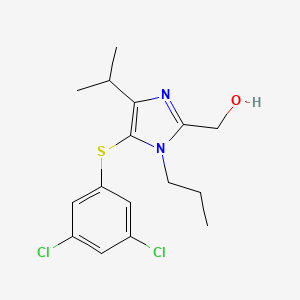
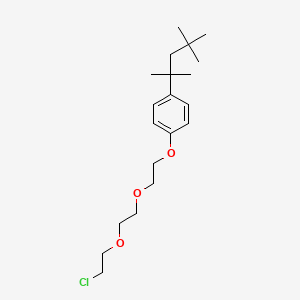
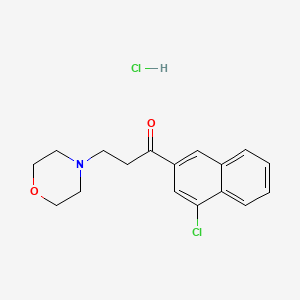
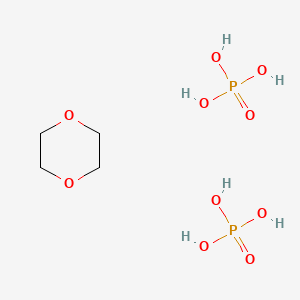
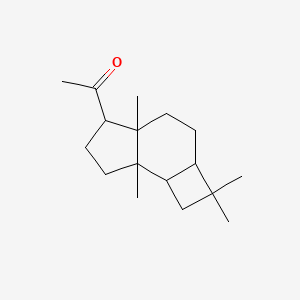
![Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate](/img/structure/B12670738.png)
